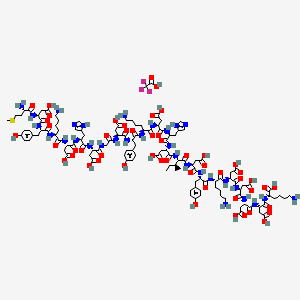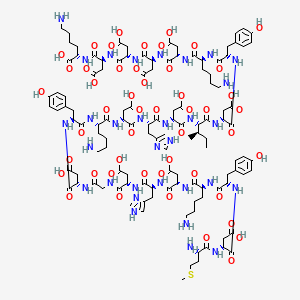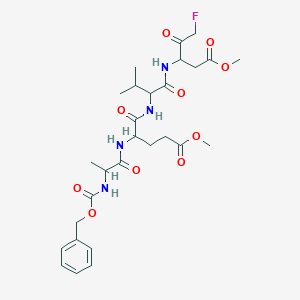
PAP-3 (135-143)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostatic Acid Phosphatase-3 (PAP-3)
Aplicaciones Científicas De Investigación
Molecular Testing for HPV
Molecular testing for human papillomavirus (HPV) has emerged as an important approach in cervical cancer screening, complementing the traditional Pap smear test. This molecularisation process involves the integration of new diagnostics, such as DNA-based HPV testing, into established screening programs. The transition to molecular testing represents an incremental innovation in diagnostic practices, influenced by commercial interests and new marketing practices in an era of increasing privatisation in diagnostic innovation (Hogarth, Hopkins, & Rodríguez, 2012).
Dissemination of Health Communication Interventions
The dissemination of health communication interventions, such as "1-2-3 Pap", a program to improve HPV vaccination uptake and Pap testing outcomes, highlights the importance of developing strategies to reach broader audiences. Effective dissemination involves adapting intervention messages and determining appropriate channels for reaching potential audiences. This case study emphasizes the role of careful planning and partnership development in the early stages of intervention development to enhance the reach and effectiveness of health communication interventions (Cohen et al., 2015).
Comparison of HPV DNA Testing and Pap Smears
A study comparing the sensitivity and specificity of HPV DNA testing with conventional Pap testing for cervical intraepithelial neoplasia demonstrated that HPV testing has greater sensitivity than Pap testing. This suggests the potential for HPV testing to play a more significant role in cervical cancer screening (Mayrand et al., 2007).
Long-term Benefits of Clinical HPV Detection
Clinical HPV DNA testing for cervical precancer and cancer risk prediction offers long-term benefits. A study showed that a baseline negative HPV test provides greater reassurance against high-grade cervical intraepithelial neoplasia over an 18-year follow-up than a normal Pap test. This indicates the potential efficiency of using HPV testing in combination with Pap testing for long-term cervical cancer screening (Castle et al., 2012).
Implementation of HPV Interventions in Public Health Settings
The study of the implementation of "1-2-3 Pap" in public health settings revealed variations in planning activities and the use of organizational resources for implementing evidence-based public health interventions. This study underscores the importance of considering organizational readiness and resources when implementing HPV interventions in public health settings (Carman et al., 2015).
Propiedades
Secuencia |
ILLWQPIPV |
|---|---|
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Prostatic Acid Phosphatase-3 (135-143); PAP-3 (135-143) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)

